3-Ethynylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Ethynylbenzoic acid involves several chemical processes. A study by Shvartsberg and Moroz (1971) introduced a method for the catalytic replacement of halogen in the aromatic ring by acetylenic groups, which is relevant to the synthesis of ethynylbenzoic acids (Shvartsberg & Moroz, 1971).
Molecular Structure Analysis
A detailed understanding of 3-Ethynylbenzoic acid's molecular structure is crucial for its application in various fields. Njus et al. (2005) describe the structure-reactivity relationships and crystalline structure of p-ethynylbenzoic acid (EBA), providing insights into its molecular characteristics (Njus et al., 2005).
Chemical Reactions and Properties
Various studies have examined the chemical reactions and properties of 3-Ethynylbenzoic acid. One such study by Ishida et al. (2013) discusses the palladium-catalyzed oxidative alkynylation of β-borylated porphyrins for the preparation of ethynylbenzoic acid porphyrin derivatives, highlighting its reactivity and potential applications in dye-sensitized solar cells (Ishida et al., 2013).
Physical Properties Analysis
The physical properties of 3-Ethynylbenzoic acid, such as crystalline structure and thermal behavior, are important for its practical application. Njus et al. (2005) provide insights into these aspects, particularly the crystalline structure and reactivity in the solid state (Njus et al., 2005).
Chemical Properties Analysis
In terms of chemical properties, the work of Kozlov et al. (2008) on cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides provides valuable information. Their study reveals aspects of 3-Ethynylbenzoic acid's chemical bonding and catalytic activity, as well as its photophysical properties (Kozlov et al., 2008).
Scientific Research Applications
Fluorogenic and Chromogenic Probe : 3-Ethynylbenzoate functions as a novel, activity-dependent, fluorogenic, and chromogenic probe for bacterial strains expressing the TOL pathway, facilitating the fluorescent labeling of cells whose toluene-degrading enzymes have been induced by an aromatic substrate (Clingenpeel et al., 2005).
Formation of Macrocyclic Complexes : 3-Ethynylbenzoic acid self-assembles with specific ruthenium complexes to form macrocyclic C3-symmetric triangular triruthenium alkenyl complexes. These complexes are characterized by their valence delocalization, making them useful in studies of molecule-based conductive loops (Fink et al., 2018).
Solid-State Polymerization : p-Ethynylbenzoic acid (EBA) undergoes thermal solid-state polymerization to form amorphous poly(phenylacetylene) derivatives, which have unique absorption and emission spectral characteristics (Njus et al., 2005).
Dye-Sensitized Solar Cells (DSSC) : β-(Ethynylbenzoic acid)-substituted push-pull porphyrins are used in dye-sensitized solar cells (DSSCs), exhibiting nearly equal power conversion efficiencies as certain reference systems (Ishida et al., 2013).
Synthesis of Arylisocoumarins and Unsaturated Isocoumarins : 3-Ethynylbenzoic acid is used in the synthesis of various isocoumarins, including naturally occurring thunberginols and unsymmetrical disubstituted isocoumarins, with some showing cytotoxic activity against human cancer cell lines (Rossi et al., 2003).
Protection in Grignard Syntheses : The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses, as demonstrated with compounds like (p-carboxyphenylethynyl)trimethylsilane, eventually yielding p-ethynylbenzoic acid (Eaborn et al., 1967).
Metal-Organic Frameworks (MOFs) : 4,4'-Ethynylenedibenzoic acids, including variations with 3-ethynylbenzoic acid, are used in constructing Zn-based, mixed-ligand MOFs, leading to structures with varying connectivities and levels of interpenetration (Gadzikwa et al., 2008).
Safety And Hazards
According to the safety data sheet provided by Sigma-Aldrich, 3-Ethynylbenzoic acid is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
properties
IUPAC Name |
3-ethynylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIMLZTBYCDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579234 | |
Record name | 3-Ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylbenzoic acid | |
CAS RN |
10601-99-7 | |
Record name | 3-Ethynylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10601-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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